molecular formula C14H14O2S B160526 Bis(4-hydroxy-3-methylphenyl) Sulfide CAS No. 24197-34-0

Bis(4-hydroxy-3-methylphenyl) Sulfide

Cat. No. B160526
CAS RN: 24197-34-0
M. Wt: 246.33 g/mol
InChI Key: IBNFPRMKLZDANU-UHFFFAOYSA-N
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Description

Bis(4-hydroxy-3-methylphenyl) Sulfide, also known as 4,4’-Thiodi(o-cresol), is a chemical compound with the molecular formula C14H14O2S and a molecular weight of 246.32 . It appears as a white to light yellow powder or crystal .


Physical And Chemical Properties Analysis

Bis(4-hydroxy-3-methylphenyl) Sulfide is a solid at 20°C and should be stored under inert gas . It has a melting point range of 122.0 to 125.0°C and is almost transparent in methanol .

Scientific Research Applications

1. Heavy Metal Sorption

Bis[4(2-hydroxy-3-methacryloyloxypropoxy)phenyl]sulfide-based copolymer microspheres are used in removing heavy metals like Cu(II), Zn(II), Cd(II), and Pb(II) from aqueous solutions. These microspheres, prepared through suspension-emulsion polymerization, show high efficiency in metal ion adsorption and are studied for their thermal and swelling properties (Podkościelna, 2013).

2. Endocrine Activity Influence

Research on Bisphenol S (BPS; bis[4-hydroxyphenyl]sulfone) has focused on its metabolism and endocrine activities. Studies reveal that hydroxylation and glucuronidation are major metabolic pathways for BPS, impacting its estrogenic and thyroid hormone activities. This research is crucial in understanding BPS's environmental and health effects (Skledar et al., 2016).

3. Electropolymerization Behavior

Bis(oligothienyl) sulfides, synthesized for their electrochemical properties, have been studied for electropolymerization to form poly(oligothienyl sulfides). These compounds offer insights into the relationships between monomer structure and polymer properties (Chahma et al., 2005).

4. Copolymer Thermal and Mechanical Properties

The thermal and mechanical properties of copolymers derived from bis[4(2-hydroxy-3-methacryloyloxypropoxy)phenyl]sulfide have been extensively studied. These properties are influenced by the oxidation number of sulfur in the monomers, providing valuable information for materials science applications (Podkościelna, 2013).

5. Biodegradation in Environmental Systems

Bisphenol A and its derivatives, including bis(4-hydroxyphenyl)sulfone, have been examined for their biodegradability under aerobic and anaerobic conditions. This research is important for assessing the environmental impact and fate of these compounds (Ike et al., 2006).

Safety And Hazards

Bis(4-hydroxy-3-methylphenyl) Sulfide is classified as dangerous. It causes serious eye damage (H318) and is very toxic to aquatic life with long-lasting effects (H410) . Precautionary measures include avoiding release to the environment, wearing eye protection/face protection, and collecting spillage .

properties

IUPAC Name

4-(4-hydroxy-3-methylphenyl)sulfanyl-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c1-9-7-11(3-5-13(9)15)17-12-4-6-14(16)10(2)8-12/h3-8,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNFPRMKLZDANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC2=CC(=C(C=C2)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347197
Record name Bis(4-hydroxy-3-methylphenyl) Sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-hydroxy-3-methylphenyl) Sulfide

CAS RN

24197-34-0
Record name 4,4′-Thiobis[2-methylphenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24197-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Thiodi-o-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024197340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-hydroxy-3-methylphenyl) Sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-thiodi-o-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.507
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Q Huang, Z Zhang, H Li, Y Guo, X Liao, H Li… - ACS Infectious …, 2020 - ACS Publications
Catabolite control protein A is a highly conserved transcriptional regulator in Gram-positive bacteria. Herein, we report a specific small-molecule inhibitor of Staphylococcus aureus …
Number of citations: 8 pubs.acs.org
X Liao, L Liu, Y Tan, G Jiang, H Fang, Y Xiong… - Dalton …, 2021 - pubs.rsc.org
New effective antimicrobial agents with novel modes of action are urgently needed due to the continued emergence of drug-resistant bacteria. Here, three ruthenium complexes …
Number of citations: 15 pubs.rsc.org
LM Favero, RT Chideroli, NA Ferrari… - Frontiers in …, 2020 - frontiersin.org
Streptococcus agalactiae is an invasive multi-host pathogen that causes invasive diseases mainly in newborns, elderly, and individuals with underlying health complications. In fish, S. …
Number of citations: 2 www.frontiersin.org

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